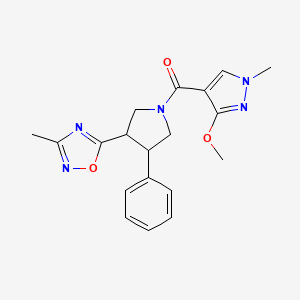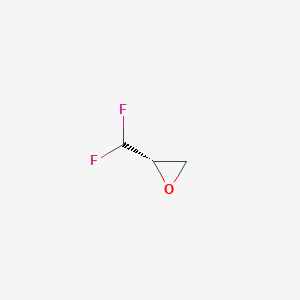
4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide, also known as MPPA, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Scientific Research Applications
Antioxidant and Cytotoxic Agents
A study by Mistry et al. (2016) synthesized a series of compounds similar to 4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide. These compounds showed significant antioxidant activities and potential as cytotoxic agents against cancer cell lines. The presence of naphthyl and other rings on the piperazine system was crucial for their anticipated cytotoxic effects against cancer cells (Mistry, Patel, Keum, & Kim, 2016).
Glucan Synthase Inhibitors
Ting et al. (2011) conducted a study on pyridazinones, structurally related to the compound , as glucan synthase inhibitors. These compounds showed efficacy in a mouse model of Candida glabrata infection, highlighting their potential in antifungal applications (Ting, Kuang, Wu, Aslanian, Cao, Kim, Lee, Schwerdt, Zhou, Wainhaus, Black, Cacciapuoti, McNicholas, Xu, & Walker, 2011).
Antiamnesic Agents
Thamotharan et al. (2003) explored derivatives of 4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide as potential antiamnesic agents. These compounds, with variations in the naphthalene moiety and piperazine ring, showed promise in this area (Thamotharan, Parthasarathi, Gupta, Jindal, Piplani, & Linden, 2003).
CB1 Cannabinoid Receptor Interaction
Shim et al. (2002) investigated compounds structurally similar to 4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide for their interaction with the CB1 cannabinoid receptor. This research provides insights into the molecular interactions of such compounds with cannabinoid receptors, which could have implications in neuroscience and pharmacology (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antipsychotic Agents
Norman et al. (1996) synthesized heterocyclic carboxamides related to 4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide and evaluated them as potential antipsychotic agents. These analogues were tested for their binding to dopamine and serotonin receptors, showing promising results in this field (Norman, Navas, Thompson, & Rigdon, 1996).
properties
IUPAC Name |
4-(5-morpholin-4-ylpyridazin-3-yl)-N-naphthalen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c30-23(25-20-6-5-18-3-1-2-4-19(18)15-20)29-9-7-28(8-10-29)22-16-21(17-24-26-22)27-11-13-31-14-12-27/h1-6,15-17H,7-14H2,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQBGTMPFJWIFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)NC4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-morpholinopyridazin-3-yl)-N-(naphthalen-2-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

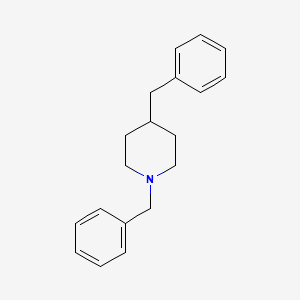
![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362095.png)


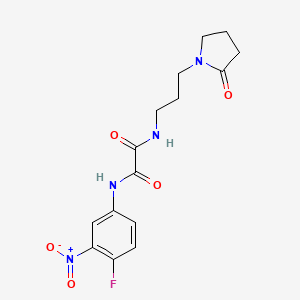
![2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362101.png)
![N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362104.png)
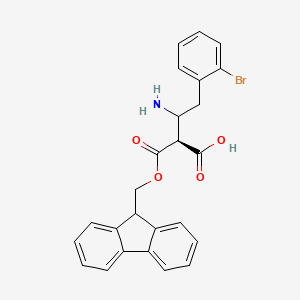

![3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2362107.png)
![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)
